1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of cancers .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves several synthetic routes. One common method includes the Madelung synthesis, which involves the cyclization of N-aryl amidines with α-haloketones under basic conditions . Another method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing by-products.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an FGFR inhibitor, which is relevant in cancer research.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)- involves its interaction with FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity. This prevents the receptor from phosphorylating downstream signaling molecules, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)- can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds also exhibit biological activities and are used in medicinal chemistry.
1H-Pyrrolo[3,2-b]pyridines: These compounds have similar structures and are used in the design of kinase inhibitors.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)- lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound in drug discovery .
Properties
IUPAC Name |
4-bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2N2/c9-5-1-2-12-8-4(5)3-6(13-8)7(10)11/h1-3,7H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMPSSVNCHIJKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C=C(N2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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